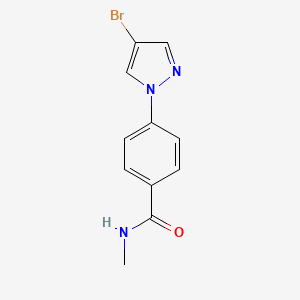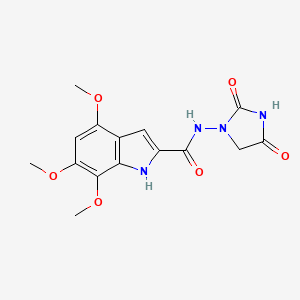
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. MP-10 is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mécanisme D'action
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the sensitivity of the receptor to acetylcholine, leading to enhanced cognitive function.
Biochemical and physiological effects:
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been found to improve cognitive function in several animal models, including mice and rats. It has been shown to enhance learning and memory, as well as increase attention and focus. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive function. However, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a relatively new compound, and its long-term effects are still unknown. Additionally, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has a short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective allosteric modulators of the α7 nicotinic acetylcholine receptor. Another area of research is the investigation of the long-term effects of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide on cognitive function and neuroprotection. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia are also areas of interest.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves several steps, including the preparation of pyridine-3-carboxylic acid, the reaction of pyridine-3-carboxylic acid with N-methylpyridine-4-carboxaldehyde, and the subsequent reduction of the resulting intermediate compound. The final product, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, is obtained through recrystallization.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been shown to enhance the effects of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-7-14-8-5-11)13(17)12-3-2-6-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIZANPTJDAAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)


![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)